{[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone
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Overview
Description
{[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with a chlorobenzylthio group and a dichloroisonicotinoyl-oxyimino moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a thiol derivative of pyrimidine under basic conditions. The dichloroisonicotinoyl-oxyimino moiety is then attached via an oxime formation reaction, involving the reaction of a dichloroisonicotinoyl chloride with an appropriate hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxime moiety can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)pyridine
- **2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)quinoline
- **2-[(4-Chlorobenzyl)thio]-4-({[(2,6-dichloroisonicotinoyl)oxy]imino}methyl)benzimidazole
Uniqueness
The uniqueness of {[({2-[(4-Chlorobenzyl)thio]pyrimidin-4-yl}methylene)amino]oxy}(2,6-dichloropyridin-4-yl)methanone lies in its specific combination of functional groups and the pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-yl]methylideneamino] 2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4O2S/c19-13-3-1-11(2-4-13)10-28-18-22-6-5-14(24-18)9-23-27-17(26)12-7-15(20)25-16(21)8-12/h1-9H,10H2/b23-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIXIVCKJURNDY-NUGSKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)C=NOC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)/C=N/OC(=O)C3=CC(=NC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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